molecular formula C11H13ClF3NO2 B6156106 2-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride CAS No. 1251033-09-6

2-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride

Cat. No.: B6156106
CAS No.: 1251033-09-6
M. Wt: 283.7
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Description

2-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)aniline with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-containing molecules, such as trifluoromethoxybenzene and trifluoromethoxyaniline. These compounds share the trifluoromethoxy functional group but differ in their overall structure and properties.

Uniqueness

2-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the morpholine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other trifluoromethoxy-containing compounds may not be as effective .

Properties

CAS No.

1251033-09-6

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.7

Purity

95

Origin of Product

United States

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